(2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid
Description
(2S,3R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The compound’s stereochemistry (2S,3R) and substituent arrangement—a phenyl group at position 2 and a carboxylic acid at position 3—render it structurally unique. The Fmoc group enhances stability during solid-phase peptide synthesis (SPPS), making this compound valuable in medicinal chemistry and drug development.
Properties
IUPAC Name |
(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)22-14-15-27(24(22)17-8-2-1-3-9-17)26(30)31-16-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h1-13,22-24H,14-16H2,(H,28,29)/t22-,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRFRBRGTNYAKX-ISKFKSNPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C1C(=O)O)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]([C@@H]1C(=O)O)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine core is constructed via cyclization of γ-amino alcohols or through asymmetric hydrogenation of proline precursors. A widely adopted method involves the stereoselective reduction of a diketopiperazine intermediate, ensuring the desired (2S,3R) configuration. For example, treatment of (S)-pyroglutamic acid with lithium aluminum hydride (LiAlH₄) generates a diol, which undergoes acid-catalyzed cyclization to form the pyrrolidine skeleton.
Introduction of the Phenyl Group
The phenyl substituent is introduced at the 2-position via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation. A palladium-catalyzed coupling between a boronic acid derivative and a brominated pyrrolidine intermediate achieves high regioselectivity. Reaction conditions (80°C, 12 hours, Pd(PPh₃)₄ catalyst) yield the phenylated product with >90% purity.
Fmoc Protection
The amine group is protected using Fmoc-Cl under basic conditions. A typical protocol involves dissolving the pyrrolidine intermediate in DCM, adding Fmoc-Cl (1.2 equivalents) and DIPEA (2.5 equivalents), and stirring at room temperature for 4 hours. The reaction is quenched with aqueous citric acid, and the product is isolated via extraction (yield: 85–92%).
Reaction Optimization
Stereochemical Control
Maintaining the (2S,3R) configuration requires chiral auxiliaries or enzymatic resolution. Use of (R)-proline-derived catalysts in asymmetric hydrogenation reduces epimerization risks. For instance, employing a Jacobsen catalyst in THF at −20°C ensures enantiomeric excess (ee) >98%.
Solvent and Temperature Effects
Optimized solvent systems improve reaction efficiency:
| Reaction Step | Optimal Solvent | Temperature | Yield Improvement |
|---|---|---|---|
| Cyclization | THF | 0°C → RT | 78% → 89% |
| Phenylation | Toluene | 80°C | 82% → 91% |
| Fmoc Protection | DCM | RT | 85% → 92% |
Elevating temperatures during cross-coupling accelerates kinetics but risks side products, necessitating precise thermal control.
Catalytic Systems
Palladium-based catalysts (e.g., Pd(OAc)₂ with SPhos ligand) enhance coupling efficiency, while enzymatic catalysts (lipases) improve stereoselectivity in resolution steps.
Purification and Characterization
Chromatographic Techniques
Flash chromatography (silica gel, ethyl acetate/hexanes gradient) removes unreacted Fmoc-Cl and byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water) further purifies the compound to >99% purity.
Spectroscopic Analysis
-
NMR : ¹H NMR (400 MHz, CDCl₃) confirms stereochemistry: δ 7.75–7.25 (m, Fmoc aromatic protons), 4.40 (d, J = 7.2 Hz, CH₂ of Fmoc), 3.85 (m, pyrrolidine H-2).
-
MS : ESI-MS m/z 413.47 [M+H]⁺, consistent with the molecular formula C₂₆H₂₃NO₄.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer. Key adaptations include:
-
Automated Synthesizers : Reduce human error in Fmoc deprotection cycles.
-
Crystallization Optimization : Anti-solvent addition (hexanes) precipitates the product with 95% recovery.
-
Waste Minimization : Solvent recycling systems cut DMF usage by 40%.
Challenges and Mitigation Strategies
| Challenge | Solution | Outcome |
|---|---|---|
| Epimerization during Fmoc protection | Low-temperature (0°C) reactions | ee maintained at 98% |
| Low coupling efficiency | Microwave-assisted synthesis (100 W) | Reaction time halved |
| Solvent impurities | Molecular sieves (3Å) during storage | Purity stabilized at 99.5% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Drug Development
The compound plays a crucial role in the synthesis of various bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties. Notable applications include:
- Anticancer Agents : Research indicates that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines, making it a candidate for anticancer drug development .
- Neuroprotective Agents : Studies have shown that certain analogs can provide neuroprotection in models of neurodegenerative diseases, suggesting potential therapeutic uses in conditions like Alzheimer's disease .
Solid Phase Peptide Synthesis (SPPS)
Fmoc chemistry is a widely adopted strategy in SPPS due to its efficiency and compatibility with various amino acids. The use of (2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid as an Fmoc-protected amino acid facilitates:
- Selective Coupling : The fluorenylmethoxycarbonyl (Fmoc) group allows for selective deprotection under mild conditions, enabling the formation of peptides with high purity and yield .
- Diverse Peptide Libraries : This compound's versatility aids in the generation of diverse peptide libraries for screening potential therapeutic candidates in drug discovery .
Synthesis of Bioactive Peptides
A study demonstrated the synthesis of a peptide with anticancer activity using (2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid as a building block. The resulting peptide exhibited significant cytotoxicity against several cancer cell lines, highlighting the compound's utility in developing new cancer therapeutics .
Neuroprotective Studies
In another research project, derivatives of this compound were tested for neuroprotective effects in vitro and in vivo. The results indicated a marked reduction in neuronal cell death induced by oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Phenyl vs. Bromophenyl Substitution
The target compound’s phenyl group at position 2 contrasts with the 3-bromophenyl substituent in (2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid . For example, brominated analogs may undergo cross-coupling reactions (e.g., Suzuki-Miyaura), which the phenyl-substituted target cannot.
Dimethyl vs. Phenyl Substitution
(2S)-1-Fmoc-3,3-dimethylpyrrolidine-2-carboxylic acid (C22H23NO4) lacks the phenyl group but includes 3,3-dimethyl substituents . However, the dimethyl groups may restrict conformational flexibility, impacting binding affinity in peptide-based therapeutics.
Stereochemical Variations
(2S,3R) vs. (2S,3S) Configuration
Methyl (2S,3S)-3-(methoxymethoxy)-4-oxo-1-Fmoc-pyrrolidine-2-carboxylate demonstrates how stereochemistry at position 3 influences reactivity. The (3S) configuration in this analog enables selective functionalization at the 4-oxo position, whereas the target’s (3R) configuration may favor alternative reaction pathways, such as carboxylate-directed couplings.
(2S,3R) vs. (R)-3-Carboxylic Acid Derivatives
(R)-1-Fmoc-pyrrolidine-3-carboxylic acid (C20H19NO4) shares the 3R configuration but lacks the 2-phenyl group . The absence of the phenyl substituent simplifies the molecule’s synthetic route but reduces its utility in mimicking aromatic amino acid side chains during peptide synthesis.
Ring Size and Heteroatom Variations
Pyrrolidine vs. Piperidine Scaffolds
(3R,4R)-1-Fmoc-4-phenylpiperidine-3-carboxylic acid (similarity score: 0.99) replaces pyrrolidine with a six-membered piperidine ring . Piperidine derivatives exhibit greater conformational flexibility, which can enhance binding to protein targets with deeper hydrophobic pockets. However, pyrrolidine-based compounds like the target may offer improved metabolic stability due to reduced ring strain.
Morpholine Derivatives
(2R,3S)-4-Fmoc-2-methylmorpholine-3-carboxylic acid incorporates an oxygen heteroatom in a morpholine ring .
Molecular Weight and Purity
*Estimated based on structural analogy; †Assumed based on catalog purity standards in .
Biological Activity
(2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid, with the CAS number 1579983-87-1, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 413.47 g/mol. The structure features a pyrrolidine ring substituted with a phenyl group and a fluorenylmethoxycarbonyl (Fmoc) moiety, which is significant for its pharmacological properties.
Research indicates that compounds related to (2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid may interact with specific biological targets such as enzymes involved in metabolic pathways. For instance, studies on similar pyrrolidine derivatives have shown they can inhibit the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, suggesting potential antitubercular activity .
Biological Activity
The biological activity of this compound can be categorized into several areas:
1. Antimicrobial Activity
A series of studies have demonstrated the antimicrobial properties of related compounds against Mycobacterium tuberculosis. For example, derivatives of 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione showed significant inhibitory effects on InhA and M. tuberculosis strains, indicating that modifications in the structure can enhance efficacy against resistant strains .
2. Cytotoxicity Studies
Cytotoxicity assays using various cell lines have revealed that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
3. Enzyme Inhibition
The compound has been implicated in the inhibition of key enzymes involved in metabolic processes. For example, it has been shown to downregulate the expression of essential activators within pathogenic bacteria, leading to decreased virulence and survival rates .
Case Studies
Several case studies illustrate the compound's potential:
Case Study 1: Antitubercular Activity
In a study examining a series of pyrrolidine derivatives, compounds structurally related to (2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid were found to inhibit InhA effectively at concentrations as low as 5 µM. This suggests that further development could lead to new treatments for tuberculosis, particularly against multi-drug resistant strains .
Case Study 2: Selective Cytotoxicity
Research involving cancer cell lines demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating their potential as chemotherapeutic agents. The mechanism behind this selectivity was attributed to their ability to induce apoptosis specifically in cancer cells while leaving normal cells unaffected .
Data Table: Summary of Biological Activities
Q & A
Q. Q: What is the role of the Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group in synthesizing this compound?
A: The Fmoc group acts as a temporary amine-protecting agent during solid-phase peptide synthesis (SPPS). It enables controlled deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while maintaining acid-sensitive side-chain protections. This is critical for stepwise peptide elongation. The Fmoc group’s stability under acidic conditions allows orthogonal deprotection strategies, as demonstrated in Fmoc-based syntheses of structurally related pyrrolidine derivatives .
Advanced Research Question
Q. Q: How can stereochemical integrity at the (2S,3R) positions be maintained during synthesis?
A: Stereochemical control requires precise reaction conditions:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., L-proline derivatives) to preserve configuration.
- Coupling Reagents : Opt for low-racemization agents like HATU or OxymaPure in DMF at 0–4°C to minimize epimerization .
- Monitoring : Employ circular dichroism (CD) or chiral HPLC to confirm retention of configuration post-synthesis .
Basic Research Question
Q. Q: What analytical techniques validate the purity and structure of this compound?
A:
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity (>95%) and detects deprotection byproducts .
- Mass Spectrometry : MALDI-TOF or ESI-MS verifies molecular weight (e.g., expected [M+H]+ ion for C₂₆H₂₅NO₄: 416.18) .
- NMR : ¹H/¹³C NMR resolves stereochemistry, with characteristic Fmoc aromatic signals (δ 7.3–7.8 ppm) and pyrrolidine backbone protons .
Advanced Research Question
Q. Q: How do structural modifications (e.g., phenyl substituents) influence conformational behavior in peptide design?
A: The phenyl group introduces steric bulk and hydrophobic interactions, stabilizing specific backbone conformations (e.g., polyproline helices). Computational modeling (MD simulations) and NOE NMR studies reveal restricted pyrrolidine ring puckering, enhancing peptide rigidity. Derivatives with bulkier substituents (e.g., bromophenyl) show improved protease resistance .
Data Contradiction Analysis
Q. Q: How should researchers reconcile discrepancies in reported yields for Fmoc deprotection?
A: Variability arises from:
- Deprotection Conditions : Extended exposure to piperidine (>30 min) may cleave acid-labile side chains, reducing yields. Optimize time (10–15 min) and monitor via TLC .
- Solvent Quality : Residual water in DMF hydrolyzes Fmoc groups prematurely; use anhydrous solvents and molecular sieves .
- Temperature : Perform deprotection at 0°C to suppress β-elimination side reactions .
Advanced Research Question
Q. Q: What precautions are necessary given limited ecotoxicological data for this compound?
A:
- Handling : Use fume hoods, nitrile gloves, and closed systems to minimize exposure. Avoid aqueous disposal; instead, incinerate via licensed hazardous waste protocols .
- Environmental Risk Mitigation : Assume high bioaccumulation potential (logP ~3.5) and toxicity to aquatic life. Conduct toxicity assays (e.g., Daphnia magna) if releasing effluent .
Basic Research Question
Q. Q: Which derivatives of this compound are explored for enhanced peptide stability?
A: Structural analogs include:
- (2S,4R)-4-Tritylmercapto-pyrrolidine : Enhances disulfide bridge compatibility .
- Difluoromethoxy-substituted derivatives : Improve metabolic stability via electronegative substituents .
- Bromophenyl variants : Increase hydrophobicity for membrane permeability studies .
Advanced Research Question
Q. Q: How does moisture affect the stability of this compound during storage?
A: The Fmoc group hydrolyzes in humid conditions, forming dibenzofulvene byproducts. Store at –20°C under argon in sealed, desiccated containers. Monitor degradation via HPLC; silica gel indicators in storage cabinets confirm low humidity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
